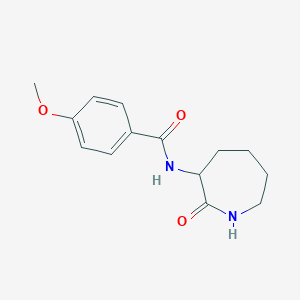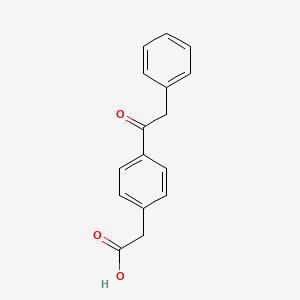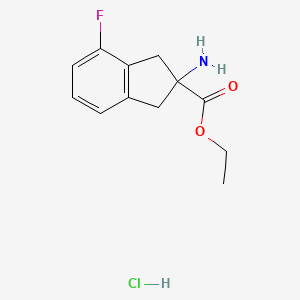
5-Amino-6-bromo-8-methylquinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-bromo-8-methylquinolin-2-ol is a quinoline derivative with the molecular formula C10H9BrN2O and a molecular weight of 253.1 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, a methyl group at the 8th position, and a hydroxyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline followed by nitration to introduce the amino group. The final step involves the reduction of the nitro group to an amino group under suitable conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
5-Amino-6-bromo-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated product.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-6-bromo-8-methylquinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-bromo-8-methylquinolin-2-ol involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular pathways, contributing to its biological activities.
Comparación Con Compuestos Similares
5-Amino-6-bromo-8-methylquinolin-2-ol can be compared with other quinoline derivatives such as:
2-Methyl-8-quinolinol: Known for its fungicidal properties and ability to form complexes with transition metals.
6-Bromo-8-methylquinolin-5-amine: Another brominated quinoline derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-amino-6-bromo-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-7(11)9(12)6-2-3-8(14)13-10(5)6/h2-4H,12H2,1H3,(H,13,14) |
Clave InChI |
VPQLJUMKMKCEKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC(=O)C=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




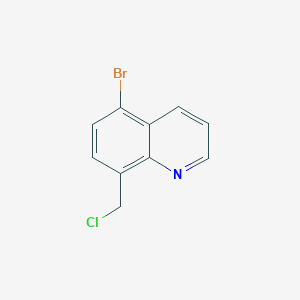

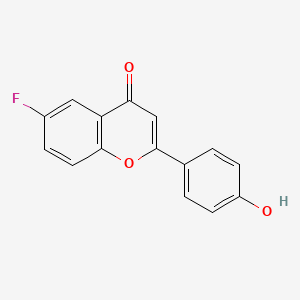
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)
